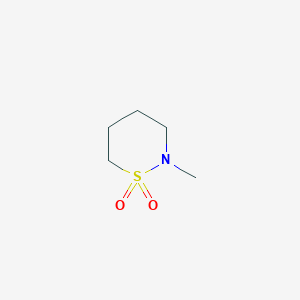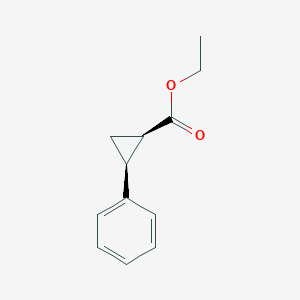
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications. This compound is also known as FMPEB, and it belongs to the family of fluorinated aromatic compounds. FMPEB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
FMPEB has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMPEB has been used as a fluorescent probe to study the activity of glutamate receptors. In pharmacology, FMPEB has been used as a tool to study the structure and function of ligand-gated ion channels. In medicinal chemistry, FMPEB has been used as a lead compound for the development of novel drugs.
Wirkmechanismus
FMPEB acts as a competitive antagonist of the glutamate receptor, specifically the AMPA receptor. It binds to the receptor and prevents the binding of the natural ligand, glutamate. This results in a decrease in the activity of the receptor and a reduction in the excitatory neurotransmission in the brain.
Biochemical and Physiological Effects:
FMPEB has been shown to have significant effects on the central nervous system. It has been found to reduce the activity of the AMPA receptor, which is involved in memory and learning processes. FMPEB has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, FMPEB has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMPEB is its high selectivity for the AMPA receptor. This allows researchers to study the activity of this receptor specifically, without affecting other receptors in the brain. Additionally, FMPEB is a fluorescent compound, which allows researchers to visualize its binding to the receptor using microscopy techniques. However, one of the limitations of FMPEB is its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of FMPEB. One direction is the development of novel compounds based on FMPEB for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another direction is the study of the effects of FMPEB on other receptors in the brain, such as the kainate receptor. Additionally, the use of FMPEB in combination with other compounds or therapies could be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, FMPEB is a chemical compound that has significant potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMPEB could lead to the development of novel drugs for the treatment of neurological disorders and the advancement of our understanding of the brain and its functions.
Synthesemethoden
FMPEB has been synthesized using several methods, including Suzuki-Miyaura cross-coupling reactions, nucleophilic aromatic substitution reactions, and palladium-catalyzed direct arylation reactions. Among these methods, the Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of FMPEB. This method involves the reaction of 2-fluoro-1-methyl-4-bromobenzene with 1,1,2,2,2-pentafluoroethene in the presence of a palladium catalyst and a base.
Eigenschaften
IUPAC Name |
2-fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-3-6(4-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKXWZBKFUEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022642 |
Source


|
| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluorethyl)-benzene | |
CAS RN |
121903-59-1 |
Source


|
| Record name | 2-Fluoro-1-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301022642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2483843.png)




![N1-(2-morpholinoethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2483856.png)


